N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16(14-8-4-3-5-9-14)19-17-18-12-15(22-17)13-20-10-6-1-2-7-11-20/h3-5,8-9,12H,1-2,6-7,10-11,13H2,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYPZMYCXAGAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a foundational method for assembling the 1,3-thiazole scaffold. This one-pot condensation involves α-haloketones and thioureas, producing thiazoles with substituents at positions 2, 4, and 5. For this compound, the synthesis begins with:
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Formation of 5-(Azepan-1-ylmethyl)thiazole-2-amine :
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Benzamide Coupling :
Table 1: Optimization of Hantzsch Thiazole Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes cyclization |
| Solvent | Ethanol | Enhances solubility |
| Catalyst | HCl (0.5 eq) | Accelerates kinetics |
| Purification | SiO₂ chromatography | Purity >95% |
Azepane Functionalization via Alkylation
Introducing the azepane group at the thiazole’s 5-position requires selective alkylation. A two-step strategy is employed:
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Synthesis of 5-(Chloromethyl)thiazole-2-amine :
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Azepane Substitution :
Key Challenge : Competing side reactions at the thiazole’s 2-amine group necessitate protective groups (e.g., Boc) during alkylation.
Alternative Routes: Coupling Preformed Modules
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling enables modular assembly of the thiazole and azepane units.
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Synthesis of 5-Boronic Acid-Thiazole :
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Coupling with Azepane-Methyl Iodide :
Advantage : Enables late-stage diversification of the azepane moiety.
Table 2: Comparative Efficiency of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time (hrs) |
|---|---|---|---|
| Hantzsch Synthesis | 72 | 95 | 16 |
| Suzuki Coupling | 65 | 92 | 24 |
| Alkylation | 58 | 89 | 30 |
Analytical Characterization and Validation
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆) :
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IR (KBr) : 3285 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiazole).
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Mass Spectrometry : m/z 343.2 [M+H]⁺, consistent with molecular formula C₁₈H₂₂N₄OS.
Industrial-Scale Considerations
Catalytic Optimization
Chemical Reactions Analysis
Types of Reactions
N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The azepane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties:
Research indicates that compounds similar to N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Anticancer Potential:
The structure of this compound implies possible anticancer properties. Preliminary studies have shown that derivatives of thiazole can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in combating bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of this compound on different cancer cell lines. The compound showed promising results in inhibiting cell growth in breast cancer (MCF7) and lung cancer (A549) models, suggesting further exploration for clinical applications in oncology .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azepane ring, thiazole moiety | Antimicrobial, anticancer |
| Thiazole Derivative A | Lacks azepane ring | Antimicrobial |
| Thiazole Derivative B | Contains additional functional groups | Anticancer |
Mechanism of Action
The mechanism of action of N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azepane moiety may enhance the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
Azepane vs. Sulfonyl or Ether Linkages
- 5-(Azepan-1-ylsulfonyl)-2-methoxy-N-methyl-N-(thiophen-2-ylmethyl)benzamide : Replacing the azepane-methyl group with a sulfonyl bridge reduces conformational flexibility but introduces strong electron-withdrawing effects. This enhances metabolic stability but may reduce binding affinity to targets requiring hydrophobic interactions .
Halogen and Methoxy Substitutions
- 4-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide : Chlorine at the benzamide para position enhances electrophilicity and antibacterial activity. However, the absence of azepane reduces selectivity for central nervous system targets .
- N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide : Replacing thiazole with oxadiazole alters electronic properties, increasing rigidity and reducing enzymatic degradation. This modification is linked to antitumor activity but lowers solubility .
Sulfonyl and Nitro Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The parent compound’s moderate LogP (~2.8) balances lipophilicity and aqueous solubility, making it suitable for oral bioavailability.
- Sulfonyl and halogenated analogues exhibit higher LogP values, reducing solubility but improving membrane permeability .
- Metabolic stability correlates with electron-withdrawing groups (e.g., trifluoromethyl in filapixant), which resist cytochrome P450 oxidation .
Biological Activity
N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring and an azepane moiety attached to a benzamide group. Its molecular formula is with a molecular weight of approximately 315.43 g/mol. The structural components contribute to its unique biological properties, enhancing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety plays a crucial role in binding affinity and selectivity towards these targets:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes such as DNA gyrase, which is pivotal in bacterial DNA replication, thus exhibiting antibacterial properties.
- Receptor Modulation : It potentially modulates receptor signaling pathways, which could lead to therapeutic effects in various conditions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains and fungi.
- Anticancer Potential : Preliminary studies suggest it may inhibit the growth of cancer cell lines by affecting key signaling pathways.
- Neuroleptic Effects : Similar benzamide derivatives have been evaluated for their neuroleptic activities, suggesting potential applications in treating psychiatric disorders.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Thiazole Ring Formation : Often synthesized via Hantzsch thiazole synthesis using α-haloketones and thiourea.
- Azepane Introduction : Achieved through nucleophilic substitution reactions where an azepane derivative reacts with the thiazole ring.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related thiazole derivatives, this compound was screened against common pathogens like E. coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting robust antibacterial activity.
Case Study: Cancer Cell Line Inhibition
Another investigation focused on the anticancer potential of this compound demonstrated that it reduced cell viability in HeLa cervical carcinoma cells with an IC50 value indicating effective potency compared to control treatments.
Q & A
Q. What are the standard synthetic routes for N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves two key steps: (1) formation of the thiazole ring and (2) introduction of the benzamide moiety. A common method starts with reacting 2-aminothiazole derivatives with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature to 60°C), and stoichiometric ratios to minimize side products. Purification often employs column chromatography or recrystallization, monitored by TLC and NMR .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the azepane, thiazole, and benzamide groups via characteristic shifts (e.g., thiazole C-H protons at δ 7.2–7.5 ppm).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 358.2).
- X-ray Crystallography: Resolves 3D conformation, including hydrogen-bonding interactions between the amide group and thiazole nitrogen .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound?
The thiazole ring and benzamide group suggest interactions with enzymes or receptors involved in inflammation or cancer pathways. For example, the azepane moiety may enhance lipophilicity, promoting membrane penetration and binding to intracellular targets like kinases or G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Standardize Assays: Use validated cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (DMSO ≤0.1%).
- Validate Purity: Recharacterize batches via HPLC (>95% purity) and repeat dose-response curves.
- Cross-Reference Structural Analogues: Compare with compounds like N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives to isolate substituent effects .
Q. What experimental strategies optimize the compound’s bioavailability for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the azepane ring to enhance solubility.
- Formulation: Use nanoemulsions or cyclodextrin complexes to improve aqueous stability.
- Metabolic Stability Assays: Perform liver microsome studies to identify metabolic hotspots (e.g., oxidation of the thiazole sulfur) .
Q. How can computational methods guide the design of derivatives with improved target affinity?
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 active site). Focus on hydrogen bonds between the benzamide carbonyl and Arg120.
- QSAR Modeling: Correlate substituent electronic properties (Hammett σ constants) with IC50 values to predict activity trends.
- MD Simulations: Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .
Q. What are the key challenges in scaling up synthesis for preclinical studies, and how are they mitigated?
- Yield Optimization: Replace dichloromethane with ethanol/water mixtures to simplify solvent recovery.
- Byproduct Control: Introduce flow chemistry to maintain precise temperature and mixing ratios.
- Regulatory Compliance: Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control azepane nitrosamine levels) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dichloromethane | 25 | None | 62 | 92 |
| Acetonitrile | 50 | DMAP | 78 | 96 |
| Ethanol/Water | 60 | p-TsOH | 85 | 98 |
Q. Table 2. Biological Activity of Structural Analogues
| Compound | IC50 (µM) COX-2 | LogP | Solubility (mg/mL) |
|---|---|---|---|
| N-[5-(azepan-1-ylmethyl)-thiazol-2-yl]benzamide | 0.45 | 3.2 | 0.12 |
| N-(5-chloro-thiazol-2-yl)benzamide | 1.8 | 2.7 | 0.35 |
| N-(5-methyl-thiazol-2-yl)benzamide | 3.1 | 2.1 | 0.89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
